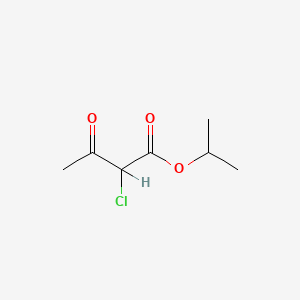

Isopropyl 2-chloroacetoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 2-chloroacetoacetate is a useful research compound. Its molecular formula is C7H11ClO3 and its molecular weight is 178.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Methods

-

Lanthanum Dodecyl Sulfate (LDDS) :

- A study demonstrated that LDDS serves as an effective catalyst for the esterification process, achieving a conversion rate of 98.3% under optimal conditions (1.2:1 molar ratio of isopropanol to chloroacetic acid, 1.0% catalyst, and a reaction time of 2.5 hours) . This method is environmentally friendly and aligns with green chemistry principles.

- Ionic Liquids :

- Organic Salts :

Pharmaceutical Industry

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives can be involved in the production of drugs that target specific biological pathways, enhancing therapeutic efficacy.

Agrochemical Applications

The compound has potential applications in the development of agrochemicals, specifically as a precursor for herbicides and pesticides. Its ability to modify biological activity makes it a candidate for creating more effective agricultural products.

Study on Esterification Efficiency

In a comparative study on different catalytic methods for synthesizing isopropyl chloroacetate:

- LDDS was found to be superior due to its high catalytic activity and ease of recycling.

- Other catalysts like ionic liquids also showed significant promise but required more complex handling .

Environmental Impact Assessment

Research assessing the environmental impact of using various catalysts indicated that LDDS not only provided high yields but also minimized waste products compared to traditional acidic catalysts . This positions it as a favorable option in sustainable chemistry practices.

Analyse Des Réactions Chimiques

Acidic and Basic Conditions

Isopropyl 2-chloroacetoacetate undergoes hydrolysis under acidic or basic conditions to yield chloroacetoacetic acid and isopropanol. For example:

Isopropyl 2-chloroacetoacetate+H2OH+or OH−Chloroacetoacetic acid+Isopropanol

-

Reaction Rate : Hydrolysis is accelerated in the presence of strong acids (e.g., H2SO4) or bases (e.g., NaOH) due to ester cleavage mechanisms .

Substitution Reactions

The chlorine atom at the α-position participates in nucleophilic substitution (SN2) reactions.

Nucleophilic Displacement

With nucleophiles like amines or thiols:

Isopropyl 2-chloroacetoacetate+NH3→Isopropyl 2-aminoacetoacetate+HCl

β-Keto Group Reduction

The β-keto group is reduced to a secondary alcohol using agents like sodium borohydride (NaBH4):

Isopropyl 2-chloroacetoacetateNaBH4Isopropyl 2-chloro-3-hydroxybutanoate

Oxidation of the Ester Group

Under strong oxidizing conditions (e.g., KMnO4), the ester group oxidizes to a carboxylic acid:

Isopropyl 2-chloroacetoacetateKMnO42-Chloroacetoacetic acid+CO2+H2O

Radical Chlorination

Exposure to Cl2 under UV light leads to further chlorination at the β-position:

Isopropyl 2-chloroacetoacetate+Cl2UVIsopropyl 2,3-dichloroacetoacetate

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes pyrolysis:

Isopropyl 2-chloroacetoacetateΔChloroacetone+CO2+Isopropanol

Mechanistic Insights

-

Ester Hydrolysis : Follows a nucleophilic acyl substitution mechanism, with water attacking the carbonyl carbon .

-

Chlorine Reactivity : The electron-withdrawing chloro group enhances electrophilicity at the α-carbon, favoring SN2 pathways .

-

β-Keto Stability : The keto-enol tautomerism of the β-keto group influences redox reactivity .

Propriétés

Numéro CAS |

70697-72-2 |

|---|---|

Formule moléculaire |

C7H11ClO3 |

Poids moléculaire |

178.61 g/mol |

Nom IUPAC |

propan-2-yl 2-chloro-3-oxobutanoate |

InChI |

InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(8)5(3)9/h4,6H,1-3H3 |

Clé InChI |

XHUMMHPAJGZLFR-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C(C(=O)C)Cl |

SMILES canonique |

CC(C)OC(=O)C(C(=O)C)Cl |

Key on ui other cas no. |

70697-72-2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.